Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate is a chemical compound with the molecular formula C7H8BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate typically involves the bromination of thiophene followed by the introduction of the amino and ester functional groups. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the amino and ester groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced esters or alcohols are typical products of reduction reactions.
Scientific Research Applications
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromothiophen-3-yl)acetate
- (5-bromothiophen-2-yl)methylamine
Uniqueness
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate is unique due to the presence of both an amino group and an ester group on the thiophene ring. This dual functionality allows for versatile chemical modifications and applications in various fields. The bromine atom at the 5-position also provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-bromothiophen-3-yl)acetate |
InChI |
InChI=1S/C7H8BrNO2S/c1-11-7(10)6(9)4-2-5(8)12-3-4/h2-3,6H,9H2,1H3 |
InChI Key |
WXYOXGMRXRPQHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CSC(=C1)Br)N |
Origin of Product |
United States |
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